

The Genesis of Cianergoline: A Technical History and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cianergoline*

Cat. No.: *B1668975*

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Introduction

Cianergoline, a synthetic ergoline derivative, emerged from the dedicated research efforts in the latter half of the 20th century to explore the therapeutic potential of this complex chemical scaffold. While not as widely known as some of its ergoline cousins like Cabergoline or Bromocriptine, **Cianergoline** carved its niche through its distinct pharmacological profile, primarily characterized by its antihypertensive and intraocular pressure-lowering effects. This technical guide delves into the discovery, history, and core pharmacological data of **Cianergoline**, providing a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Historical Context

The development of **Cianergoline** can be traced back to the extensive research on ergoline alkaloids and their synthetic derivatives. These compounds, originally isolated from the ergot fungus (*Claviceps purpurea*), have a rich history in medicine, yielding drugs for a variety of conditions, including migraine, Parkinson's disease, and hyperprolactinemia.

While a singular "discovery paper" for **Cianergoline** is not readily apparent in the mainstream scientific literature, its origins are linked to the Italian pharmaceutical company Farmitalia. Early research in the 1980s from scientists at Farmitalia described the pharmacological activity of a novel ergoline derivative, identified by the internal code 355/1057 and the chemical name

2(R,S)-Cyano-3-(6-methylergolin-8 β -yl)-propionamide. This compound is now known as **Cianergoline**.

Key initial studies focused on its cardiovascular and neuropharmacological effects, distinguishing it from other ergoline derivatives and highlighting its potential as a novel therapeutic agent.

Chemical and Physical Properties

Property	Value
Chemical Name	α -Cyano-6-methylergoline-8 β -propanamide
Synonyms	Cianergolinum, 2-cyano-3-(6-methylergolin-8 β -yl)propionamide
CAS Number	74627-35-3 [1]
Molecular Formula	C ₁₉ H ₂₂ N ₄ O [1]
Molecular Weight	322.41 g/mol [1]

Pharmacological Profile: Quantitative Data

The primary pharmacological actions of **Cianergoline** are its ability to lower blood pressure and reduce intraocular pressure. The following tables summarize the key quantitative data from early preclinical and clinical studies.

Antihypertensive Effects

Species/Model	Administration Route	Dose	Effect on Blood Pressure	Reference
Spontaneously Hypertensive Rats (SHR)	Oral	1 - 20 mg/kg	Dose-related decrease in arterial blood pressure lasting for more than 6 hours.	Salvati et al., 1983
Anesthetized Dogs	Intravenous	Not specified	Inhibited the pressor response elicited by bilateral carotid occlusion.	Salvati et al., 1983
Patients with Essential Hypertension	Oral	Up to 12 ± 2 mg (SD) daily for 4 weeks	Slight decrease in arterial pressure (from 159/104 to 152/98 mm Hg).	Bise et al., 1985

Intraocular Pressure (IOP) Lowering Effects

Species	Administration Route	Dose	Effect on Intraocular Pressure (IOP)	Reference
Rabbits	Topical	0.022 - 0.22 mg	Dose-related, unilateral ocular hypotension.	Potter & Shumate, 1987
Rabbits (Water-loaded model)	Topical	0.22 mg	Suppressed ocular hypertension.	Potter & Shumate, 1987
Capuchin Monkeys	Topical	0.5 mg	Slight reduction of IOP.	Potter & Shumate, 1987

Mechanism of Action and Signaling Pathways

Cianergoline's pharmacological effects are primarily mediated through its interaction with dopaminergic and adrenergic signaling pathways.

Dopaminergic Activity

Cianergoline is classified as a dopaminergic agonist.^[2] Its effects are consistent with the activation of dopamine D2 receptors. This is supported by the observation that its ocular hypotensive effect is antagonized by metoclopramide, a D2 receptor antagonist.

Adrenergic Activity

Studies have indicated that **Cianergoline**'s mechanism of action also involves the modulation of the sympathetic nervous system. It has been shown to inhibit sympathetic neuronal function at prejunctional dopamine D2 receptors and postjunctional alpha-1 adrenoceptors. This dual action contributes to its antihypertensive and IOP-lowering properties.

Signaling Pathway Diagrams

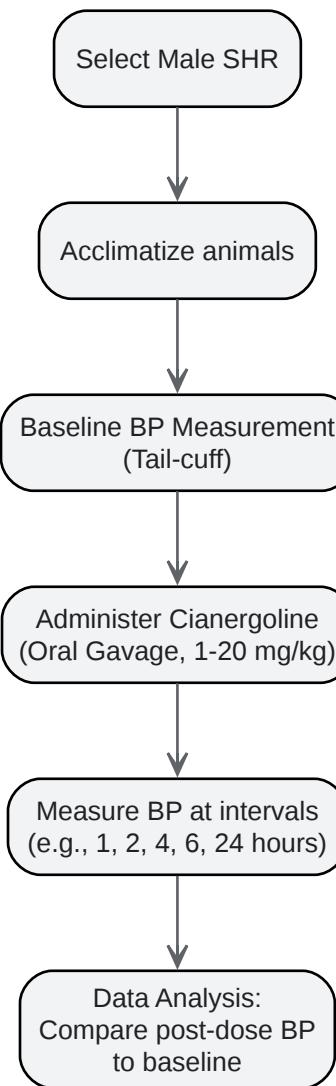
Cianergoline's dual action on adrenergic signaling.

Experimental Protocols

Detailed experimental protocols from the seminal studies on **Cianergoline** are summarized below to provide a methodological framework for researchers.

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

- Animal Model: Male Spontaneously Hypertensive Rats (SHR).
- Drug Administration: Administered orally via gavage at doses ranging from 1 to 20 mg/kg.
- Blood Pressure Measurement: Blood pressure was measured indirectly using the tail-cuff method at various time points following drug administration. For continuous monitoring in some experiments, direct arterial cannulation was employed.
- Experimental Workflow:



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Workflow for assessing antihypertensive effects in SHR.

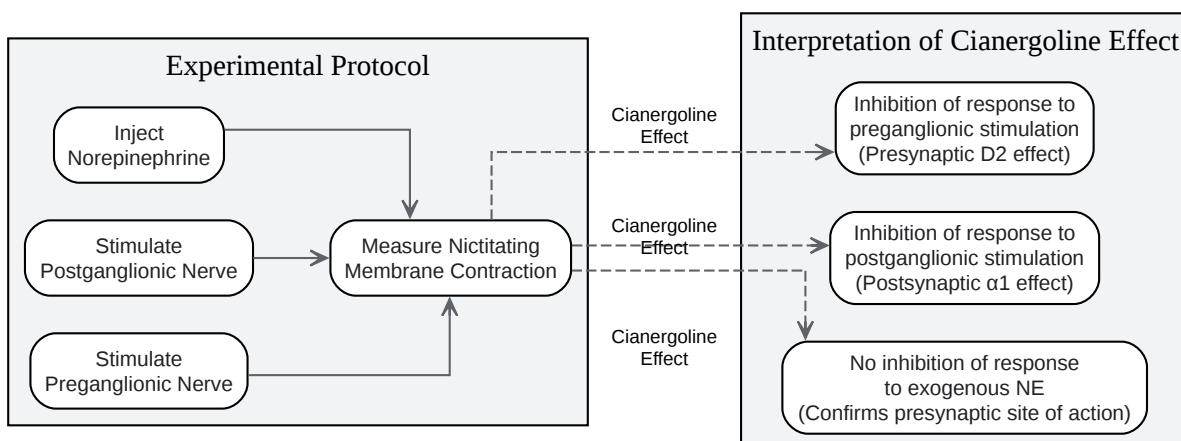
Intraocular Pressure (IOP) Measurement in Rabbits

- Animal Model: New Zealand White rabbits.
- Drug Administration: Topical administration of **Cianergoline** (0.022 - 0.22 mg) to one eye, with the contralateral eye serving as a control.
- IOP Measurement: Intraocular pressure was measured using a calibrated applanation tonometer at baseline and at various time points after drug instillation.

- Water-Loading Model: To induce ocular hypertension, rabbits were given a rapid oral water load (60 ml/kg). **Cianergoline** was administered topically prior to the water load to assess its ability to prevent the subsequent rise in IOP.

Cat Nictitating Membrane Contraction Assay

- Animal Model: Anesthetized cats.
- Experimental Setup: The nictitating membrane was prepared for recording isometric contractions. The cervical sympathetic nerve was isolated for electrical stimulation.
- Drug Administration: **Cianergoline** was administered intravenously or via close-arterial injection.
- Measurement: The contractions of the nictitating membrane in response to pre- and postganglionic sympathetic nerve stimulation and in response to exogenous norepinephrine were recorded before and after **Cianergoline** administration.
- Experimental Logic:



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Logic of the cat nictitating membrane experiment.

Conclusion

Cianergoline stands as a noteworthy example of the pharmacological diversity within the ergoline class of compounds. Its discovery and subsequent characterization have contributed to the understanding of dopaminergic and adrenergic modulation of cardiovascular and ocular physiology. While it may not have achieved the widespread clinical use of some of its analogs, the foundational research on **Cianergoline** provides valuable data and methodological insights for contemporary drug discovery and development efforts targeting these important signaling pathways. This technical guide serves as a consolidated resource to aid researchers in building upon this historical foundation.

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References

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- To cite this document: BenchChem. [The Genesis of Cianergoline: A Technical History and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668975#cianergoline-discovery-and-history>

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